molecular formula C16H14N6 B4457473 4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine

4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B4457473
M. Wt: 290.32 g/mol
InChI Key: KPJPWAAROHWUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine is a synthetic fused heterocyclic compound of interest in chemical and pharmaceutical research. This molecule features a complex pyrazolo[5,1-c][1,2,4]triazine core, a class of N-containing biheterocycles known for its structural and functional diversity . While specific biological data for this exact compound may be limited, derivatives of the pyrazolo[5,1-c][1,2,4]triazole and related pyrazolo-triazine scaffolds are actively investigated for their broad biological potential . Related analogues have demonstrated various pharmacological activities in research settings, including acetylcholinesterase inhibition, as well as anti-inflammatory and analgesic properties, making this structural motif a valuable template for developing new bioactive molecules . The integration of an additional pyrazole moiety at the 3-position further enhances the molecular complexity, offering multiple sites for further chemical modification and structure-activity relationship (SAR) studies. This compound is supplied for research purposes only and is intended for use by qualified scientists in fields such as medicinal chemistry, drug discovery, and heterocyclic chemistry. Researchers can utilize it as a key intermediate or a novel scaffold for the synthesis of more complex derivatives, or for screening in biological assays to explore its potential applications.

Properties

IUPAC Name

4,7-dimethyl-8-phenyl-3-(1H-pyrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-10-14(12-6-4-3-5-7-12)16-20-19-15(11(2)22(16)21-10)13-8-9-17-18-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJPWAAROHWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1H-pyrazol-3-yl)pyrazole derivatives with phenylhydrazine and subsequent cyclization with triazine derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazolotriazines with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Studies have shown that pyrazolo[5,1-c][1,2,4]triazines can act as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Recent studies have reported that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has also shown effectiveness against certain fungal infections, making it a candidate for further exploration in antifungal therapies.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In a recent investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics and antifungals.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Pyrazolo[5,1-c][1,2,4]triazine derivatives vary widely in substituent patterns, which critically influence their properties:

  • 8-(2-Fluoropyridin-3-yl)-3-methylbenzo[e]imidazo[5,1-c][1,2,4]triazine (6c) : This analogue incorporates a benzoimidazo-triazine core with a fluoropyridinyl substituent. Its planar structure and electron-withdrawing fluorine enhance binding to biological targets, as demonstrated in kinase inhibition assays .
  • 4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-1-oxide (32): Substituted with nitro and amino groups, this derivative exhibits high thermal stability and insensitivity to mechanical stimuli, outperforming RDX in energetic applications .
  • 3-[(4,5-Disubstituted-pyrazol-3-yl)carbonyl]-pyrazolo[5,1-c][1,2,4]triazines : These derivatives feature a carbonyl-linked pyrazole, which increases steric bulk and modulates lipophilicity for improved pharmacokinetics .

Key Structural Differences :

  • Substituent Position : The target compound’s pyrazole at position 3 contrasts with fluoropyridinyl (6c) or nitro groups (32), affecting electron distribution and HOMO/LUMO profiles .

Comparison of Efficiency :

  • Diazotization (target compound) offers moderate yields (~60–80%) but requires precise control of pH and temperature .
  • Azo-coupling (carbothioamides) provides higher regioselectivity due to the electron-withdrawing nature of the thioamide group .
Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis reveals:

  • Target Compound : The pyrazole substituent localizes electron density on the triazine core, similar to 8a and 8j (chiral pyrazolo-triazine sulfonamides), which exhibit HOMO orbitals concentrated on the sulfonamide-triazine system .
  • Compound 32 : Nitro groups lower LUMO energy, enhancing electrophilicity and reactivity in redox reactions .

Reactivity Trends :

  • Methanesulfonyl groups (e.g., in 4-aryl-3-(methanesulfonyl) derivatives) undergo nucleophilic substitution, whereas methyl/phenyl groups in the target compound resist such reactions .

Biological Activity

The compound 4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine is a member of the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological efficacy, particularly in anticancer and antimicrobial applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structural elucidation is often performed using techniques such as NMR and X-ray crystallography to confirm the arrangement of atoms and functional groups within the compound.

Anticancer Activity

Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine show cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (leukemia). The compounds were evaluated using the MTT assay to determine their IC50 values (the concentration required to inhibit cell growth by 50%).
CompoundCell LineIC50 (µM)
4,7-Dimethyl-8-phenyl-pyrazolo triazineMCF-712.5
4,7-Dimethyl-8-phenyl-pyrazolo triazineK56214.0

These results suggest a promising potential for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[5,1-c][1,2,4]triazines have shown efficacy against various microbial strains. Studies indicate that these compounds can inhibit the growth of bacteria and fungi:

  • Antibacterial Studies : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess their antibacterial potency.
CompoundBacterial StrainMIC (µg/mL)
4,7-Dimethyl-8-phenyl-pyrazolo triazineStaphylococcus aureus25
4,7-Dimethyl-8-phenyl-pyrazolo triazineEscherichia coli30

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies have shown that treatment with pyrazolo[5,1-c][1,2,4]triazines can lead to increased apoptosis in cancer cells through caspase activation .
  • Antimicrobial Mechanisms : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Studies

A notable study involved the evaluation of a series of pyrazolo[5,1-c][1,2,4]triazine derivatives against multiple cancer cell lines. The most active derivative was found to enhance apoptosis markers significantly compared to controls. This study emphasizes the potential of these compounds in targeted cancer therapies .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine?

Key factors include:

  • Reaction conditions : Temperature control (e.g., reflux in toluene) and solvent selection (polar aprotic solvents like DMFA enhance cyclization efficiency) .
  • Catalysts : Sodium hydride or acetic anhydride for acylations, as noted in analogous pyrazolo-triazine syntheses .
  • Stepwise functionalization : Prioritize methyl/phenyl group introduction before pyrazole coupling to minimize steric hindrance .
  • Purification : Recrystallization from DMFA/i-propanol mixtures improves purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • NMR : Compare 1^1H and 13^{13}C shifts with analogous pyrazolo-triazines (e.g., methyl ester derivatives show characteristic carbonyl peaks at ~165-170 ppm) .
  • X-ray crystallography : Resolve fused-ring planarity and substituent orientations, as demonstrated for related triazolopyrazines .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ for M+H+^+) and fragmentation patterns .

Q. What physicochemical properties are critical for assessing its suitability in biological assays?

  • Lipophilicity : LogP values (predicted or measured via HPLC) influence membrane permeability .
  • Solubility : Test in DMSO/PBS mixtures; methyl/phenyl groups may reduce aqueous solubility .
  • Stability : Monitor degradation under physiological pH (e.g., 7.4) via UV-Vis or LC-MS .

Advanced Research Questions

Q. How can conflicting data between computational docking predictions and experimental bioactivity be resolved?

  • Validation of docking models : Use co-crystallized ligands (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to calibrate scoring functions .
  • Dynamic simulations : Apply MD simulations to assess binding mode stability over time, addressing false positives from static docking .
  • Experimental counterscreens : Test against off-target enzymes (e.g., kinases) to rule out non-specific interactions .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substituent variation : Replace phenyl with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to probe electronic effects .
  • Core modifications : Compare pyrazolo-triazines with triazolopyridines to evaluate ring size impact on target affinity .
  • Bioisosteric replacements : Substitute pyrazole with imidazole to assess hydrogen-bonding contributions .

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Mechanistic profiling : Combine transcriptomics (e.g., RNA-seq) with pathway inhibition assays to identify cell-specific resistance factors .
  • Metabolic stability assays : Use liver microsomes to evaluate if differential CYP450 metabolism explains variability .
  • Membrane transporter studies : Inhibit ABC transporters (e.g., P-gp) to test efflux-mediated resistance .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating reproducibility in dose-response assays?

  • Replicate design : Use ≥3 biological replicates with independent syntheses to control batch variability .
  • Non-linear regression : Fit IC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Error analysis : Report 95% confidence intervals and apply ANOVA for cross-condition comparisons .

Q. How can researchers optimize molecular docking workflows for pyrazolo-triazine derivatives?

  • Ligand preparation : Assign tautomeric states (e.g., pyrazole NH orientation) via quantum mechanics (QM) optimization .
  • Grid generation : Focus on hydrophobic pockets accommodating phenyl/methyl groups .
  • Post-docking analysis : Use interaction fingerprints (e.g., hydrogen bonds with Ser484 in 3LD6) to prioritize hits .

Comparative and Mechanistic Studies

Q. What experimental evidence supports the role of the pyrazole moiety in target engagement?

  • Competitive binding assays : Displacement studies with pyrazole-free analogs show reduced affinity .
  • Mutagenesis : Target protein mutations (e.g., His-to-Ala in catalytic sites) diminish activity, confirming pyrazole coordination .

Q. How do structural analogs with triazolothiadiazole cores compare in antifungal activity?

  • Activity trends : Triazolothiadiazoles show broader antifungal spectra but lower potency than pyrazolo-triazines against Candida spp. .
  • Resistance profiles : Pyrazolo-triazines exhibit slower resistance development in serial passage assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine
Reactant of Route 2
4,7-dimethyl-8-phenyl-3-(1H-pyrazol-3-yl)pyrazolo[5,1-c][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.